1-Chloro-1-(3-nitro-5-(trifluoromethylthio)phenyl)propan-2-one
Description
This compound features a propan-2-one backbone substituted with a chloro group and a 3-nitro-5-(trifluoromethylthio)phenyl aromatic ring. The nitro (-NO₂) and trifluoromethylthio (-SCF₃) groups are strong electron-withdrawing substituents, conferring high electrophilicity and lipophilicity. Below, we compare it with structurally related propan-2-one derivatives.
Properties
Molecular Formula |
C10H7ClF3NO3S |
|---|---|
Molecular Weight |
313.68 g/mol |
IUPAC Name |
1-chloro-1-[3-nitro-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7ClF3NO3S/c1-5(16)9(11)6-2-7(15(17)18)4-8(3-6)19-10(12,13)14/h2-4,9H,1H3 |
InChI Key |
GSTRTVOAFNMOIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=CC(=C1)SC(F)(F)F)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Biological Activity
1-Chloro-1-(3-nitro-5-(trifluoromethylthio)phenyl)propan-2-one, with the CAS number 1806547-17-0, is a synthetic compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H7ClF3NO3S
- Molecular Weight : 313.68 g/mol
- Chemical Structure : The compound features a chloro group, a nitro group, and a trifluoromethylthio group attached to a phenyl ring, contributing to its reactivity and biological properties.
The biological activity of this compound is largely attributed to the presence of the trifluoromethylthio and nitro groups, which can enhance lipophilicity and alter the electronic properties of the molecule. These modifications may facilitate interactions with biological targets, such as enzymes or receptors.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have been shown to inhibit bacterial growth effectively. While specific data on this compound is limited, structural analogs suggest potential efficacy against various pathogens.
| Compound | Activity Type | Reference |
|---|---|---|
| Trifluoromethyl derivatives | Antimicrobial | |
| Nitro-substituted phenyl compounds | Antibacterial |
Cytotoxicity and Anticancer Potential
In vitro studies have demonstrated that compounds with similar functionalities can induce cytotoxic effects in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) or the inhibition of critical cellular pathways.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of trifluoromethyl-containing compounds against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
- Cytotoxic Effects in Cancer Research : A recent investigation into structurally related compounds revealed that they exhibited selective cytotoxicity towards breast cancer cells (MCF-7), suggesting potential for development as anticancer agents.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural and Physicochemical Properties
Notes:
- The target compound’s nitro group enhances reactivity in electrophilic substitutions compared to methoxy or methyl substituents (e.g., in ).
Crystallographic and Solid-State Properties
- Crystal Packing: Hydrazin-1-ylidene derivatives (e.g., ) exhibit hydrogen bonding (N–H⋯O and C–H⋯O), leading to dense monoclinic (P21/c) packing. The target compound’s -SCF₃ group may disrupt such interactions, favoring hydrophobic packing.
- Space Groups: Similar propan-2-one derivatives crystallize in monoclinic systems (e.g., ), but bulky substituents like -SCF₃ could alter symmetry.
Q & A
Q. Methodological Focus
Ambiguity Resolution:
- Regioisomer Discrimination: NOESY NMR correlates spatial proximity of -NO₂ and -SCF₃ groups .
- Tautomer Identification: DFT calculations (e.g., Gaussian) predict stable enol vs. keto forms .
How can researchers resolve discrepancies in reported biological activities of analogous compounds?
Data Contradiction Analysis
Discrepancies in bioactivity (e.g., MIC values varying between 16–64 µg/mL ) may arise from:
- Substituent Variations: -SCF₃ vs. -SCH₃ alters lipophilicity (logP difference: ~1.5), affecting membrane permeability .
- Assay Conditions: Variations in bacterial strain (Gram+ vs. Gram-) or culture media (pH, nutrients) .
Experimental Design:
- Standardized Protocols: Use CLSI guidelines for antimicrobial assays .
- QSAR Modeling: Correlate substituent electronic parameters (σ, π) with bioactivity to identify critical groups .
What is the proposed mechanism of enzyme inhibition by this compound, and how can in silico methods validate it?
Advanced Mechanistic Focus
The compound acts as a competitive inhibitor by:
Binding to Active Sites: -SCF₃ and -NO₂ form halogen bonds with catalytic residues (e.g., Serine in hydrolases) .
Disrupting Substrate Access: Steric bulk blocks entry of native substrates .
Validation Strategies:
- Molecular Docking (AutoDock): Simulate binding poses with cytochrome P450 or acetylcholinesterase .
- MD Simulations (GROMACS): Assess stability of inhibitor-enzyme complexes over 100-ns trajectories .
How does the compound’s reactivity compare to analogs lacking the nitro group?
Q. Comparative Reactivity Analysis
| Reaction | With -NO₂ | Without -NO₂ |
|---|---|---|
| Nucleophilic Substitution | Faster (EWG activation) | Slower (e.g., t₁/₂ = 2h vs. 8h) |
| Oxidation | Forms nitroso intermediates | Stable under mild conditions |
| Reduction | -NO₂ → -NH₂ alters bioactivity | No change |
Synthetic Implications:
- Protecting Groups: Use Boc for -NH₂ to prevent unwanted reduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
